MFCD09875851 is a chemical compound of significant interest in various scientific fields, including chemistry, biology, and medicine. It is classified primarily as a small organic molecule with potential applications in drug development and industrial processes. The compound's unique structural features contribute to its reactivity and stability, making it a valuable subject of study.
The compound MFCD09875851 is cataloged in chemical databases such as PubChem, where detailed information regarding its molecular structure, synthesis methods, and properties can be found. The InChI Key for MFCD09875851 is CLUILWSFEINNDI-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=C(C(=O)NC(=N1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)CCO.
MFCD09875851 belongs to the class of heterocyclic compounds, which are characterized by the presence of at least one atom in the ring that is not carbon. This classification highlights its potential for diverse chemical reactions and biological interactions.
The synthesis of MFCD09875851 can be approached through various synthetic routes. Two primary methods include:
Industrial production typically involves scaling up these synthetic routes to ensure high yield and purity. Techniques such as distillation, crystallization, and purification are essential in refining the final product.
The molecular structure of MFCD09875851 includes multiple functional groups that contribute to its chemical behavior. The presence of carbonyl groups, nitrogen atoms in the ring structure, and halogen substituents plays a crucial role in its reactivity.
MFCD09875851 participates in various chemical reactions, including:
The choice of reagents and reaction conditions significantly influences the outcomes of these reactions. For instance, oxidation may lead to different products depending on the oxidizing agent used.
The mechanism of action for MFCD09875851 involves its interaction with specific biological targets. It may bind to receptors or enzymes within cellular pathways, modulating their activity.
MFCD09875851 exhibits several notable physical properties:
Key chemical properties include:
Relevant physical and chemical properties are essential for understanding how this compound behaves under different experimental conditions .
MFCD09875851 has diverse applications across several fields:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1